molecular formula C10H11N5O2 B10979305 2-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide

2-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide

Cat. No.: B10979305
M. Wt: 233.23 g/mol
InChI Key: ACLNDXSAMIUSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide is an organic compound that features a methoxyphenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acylation Reaction: The tetrazole derivative is then acylated with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(1H-tetrazol-5-yl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its tetrazole ring, which mimics the carboxylate group in biological systems.

Medicine

Medicinally, this compound has potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry

In industry, it can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzymes, altering their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)-N-(1H-tetrazol-5-yl)acetamide
  • 2-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)ethylamine
  • 2-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)propionamide

Uniqueness

Compared to similar compounds, 2-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide is unique due to its specific combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile in various applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)acetamide

InChI

InChI=1S/C10H11N5O2/c1-17-8-4-2-7(3-5-8)6-9(16)11-10-12-14-15-13-10/h2-5H,6H2,1H3,(H2,11,12,13,14,15,16)

InChI Key

ACLNDXSAMIUSCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NNN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.